Opiranserin

描述

奥匹兰西林,也称为其开发代号VVZ-149,是一种选择性且联合的甘氨酸GlyT2转运体阻滞剂、嘌呤P2X3受体拮抗剂和血清素5-HT2A受体拮抗剂。 它正在由Vivozon公司开发,用于静脉注射治疗术后疼痛 。 该化合物是一种很有希望的非阿片类镇痛药,旨在为疼痛管理提供一种有效和安全的解决方案 .

准备方法

合成路线和反应条件

奥匹兰西林的合成涉及几个关键步骤。起始原料是四氢-4H-吡喃-4-酮,它经过施特雷克反应,然后还原生成4-氨甲基-N,N-二甲基四氢-2H-吡喃-4-胺。 然后将此中间体与丁香酸缩合形成N-[[4-(二甲基氨基)-四氢-2H-吡喃-4-基]甲基]-4-羟基-3,5-二甲氧基苯甲酰胺 .

工业生产方法

奥匹兰西林的工业生产方法尚未得到广泛的记录。 上述合成过程可以放大到工业生产,并对反应条件和纯化技术进行适当优化,以确保高产率和纯度。

化学反应分析

反应类型

奥匹兰西林会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化,形成相应的氧化产物。

还原: 还原反应可以用来修饰分子内的官能团。

常见试剂和条件

氧化: 可以使用常见的氧化剂,如高锰酸钾或三氧化铬。

还原: 通常使用还原剂,如氢化铝锂或硼氢化钠。

取代: 取代反应通常涉及在受控条件下使用卤素或亲核试剂。

主要产物

这些反应形成的主要产物取决于使用的具体试剂和条件。例如,氧化可能产生氧化衍生物,而取代可以在苯甲酰胺环上引入各种官能团。

科学研究应用

Pain Management

Opiranserin is primarily being developed as a non-narcotic analgesic for postoperative pain management. Its dual-action mechanism aims to provide effective pain relief while minimizing opioid use, addressing the growing concern over opioid misuse and addiction. Clinical trials have demonstrated its efficacy in reducing postoperative pain and opioid consumption by 30-50% compared to traditional narcotics .

Pharmacological Research

The compound serves as a model for studying:

- Glycine Transporters : Investigating the role of glycine in neurotransmission and its implications in various neurological disorders.

- Serotonin Receptors : Understanding serotonin's role in mood regulation and pain perception.

- P2X Receptors : Exploring their involvement in chronic pain conditions and potential therapeutic targets .

Clinical Development

This compound is currently undergoing phase 3 clinical trials across various indications. Key studies include:

- Phase 1 Trials : Evaluated safety and pharmacokinetics in healthy volunteers (NCT01905410).

- Phase 3 Trials : Focused on efficacy for postoperative pain following procedures such as abdominoplasty and bunionectomy (NCT03997838, NCT04430088) .

Case Studies

Several case studies have documented the efficacy of this compound:

作用机制

奥匹兰西林通过多种机制发挥作用:

甘氨酸GlyT2转运体阻滞剂: 通过抑制甘氨酸GlyT2转运体,奥匹兰西林会增加细胞外甘氨酸的浓度,增强甘氨酸能神经传递,并产生镇痛作用.

嘌呤P2X3受体拮抗剂: 该化合物阻断嘌呤P2X3受体,该受体参与疼痛信号传导,从而减少疼痛感知.

血清素5-HT2A受体拮抗剂: 奥匹兰西林抑制血清素5-HT2A受体,该受体在调节疼痛和其他生理过程方面发挥作用.

相似化合物的比较

奥匹兰西林由于其多靶点作用机制而独一无二。类似的化合物包括:

ORG25543: 另一种具有类似镇痛特性的甘氨酸转运体抑制剂.

吉法匹坦: 一种用于慢性疼痛管理的P2X3受体拮抗剂.

奥匹兰西林由于其对甘氨酸GlyT2转运体、嘌呤P2X3受体和血清素5-HT2A受体的联合抑制而脱颖而出,使其成为一种用途广泛且有效的镇痛药 .

生物活性

Opiranserin, also known as VVZ-149, is a novel analgesic compound under development for the treatment of postoperative pain. It is characterized as a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin receptor 2A (5-HT2A), making it a unique non-opioid and non-NSAID analgesic candidate. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical studies, and potential implications for pain management.

Dual Antagonism

This compound's mechanism of action involves the antagonism of two key targets:

-

Glycine Transporter Type 2 (GlyT2) :

- IC50 : 0.86 μM

- Blocking GlyT2 enhances inhibitory synaptic transmission mediated by glycine in the spinal cord, which reduces pain signals transmitted to the brain.

-

Serotonin Receptor 2A (5-HT2A) :

- IC50 : 1.3 μM

- Inhibition of this receptor decreases descending serotonergic facilitation of pain transmission, thereby reducing nociceptor activation in peripheral nerves.

P2X Receptor Activity

This compound also exhibits antagonistic activity on the P2X3 receptor:

- IC50 : 0.87 μM

- This receptor is involved in pain signaling pathways, and its blockade may further contribute to this compound's analgesic effects.

Summary Table of Biological Activity

| Target | IC50 (μM) | Mechanism of Action |

|---|---|---|

| GlyT2 | 0.86 | Enhances glycinergic inhibition in spinal cord |

| 5-HT2A | 1.3 | Reduces serotonergic facilitation of pain transmission |

| P2X3 | 0.87 | Inhibits pain signaling pathways |

Efficacy and Safety

Recent clinical trials have evaluated the efficacy and safety of this compound in postoperative settings:

- Study Design : A randomized, double-blind, placebo-controlled trial involving patients undergoing laparoscopic colorectal surgery.

- Participants : 120 adult patients without significant comorbidities.

- Intervention : Participants received either this compound with standard opioid therapy or opioids alone.

Key Findings

-

Pain Intensity Reduction :

- The this compound group reported significantly lower pain intensity scores compared to the placebo group (statistical significance reached).

-

Opioid Consumption :

- Patients receiving this compound demonstrated reduced opioid consumption post-surgery, indicating its potential to mitigate opioid-related side effects such as nausea and constipation.

-

Safety Profile :

- No clinically significant adverse events were reported during the trials, suggesting a favorable safety profile for this compound compared to traditional opioids.

Case Study Insights

A notable case study highlighted the use of this compound in managing postoperative pain:

- Patient Profile : A patient with moderate-to-severe pain post-laparoscopic surgery.

- Outcome : The administration of this compound resulted in effective pain management with minimal side effects, allowing for a quicker recovery and discharge.

属性

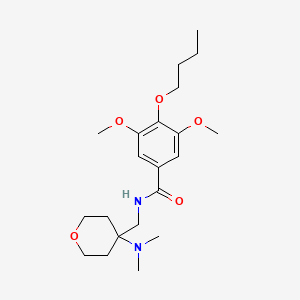

IUPAC Name |

4-butoxy-N-[[4-(dimethylamino)oxan-4-yl]methyl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N2O5/c1-6-7-10-28-19-17(25-4)13-16(14-18(19)26-5)20(24)22-15-21(23(2)3)8-11-27-12-9-21/h13-14H,6-12,15H2,1-5H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUVQWMHZSYCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1OC)C(=O)NCC2(CCOCC2)N(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201337278 | |

| Record name | Opiranserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1441000-45-8 | |

| Record name | Opiranserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1441000458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Opiranserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16271 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Opiranserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OPIRANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP031EC2NI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Why is there interest in developing GlyT2 inhibitors like opiranserin for pain management?

A1: The research highlights that irregularities in spinal glycinergic signaling contribute to the development of chronic pain [, , ]. GlyT2 is responsible for regulating glycine levels in the spinal cord. By inhibiting GlyT2, drugs like this compound aim to increase glycine concentrations, potentially restoring normal signaling and alleviating chronic pain.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。